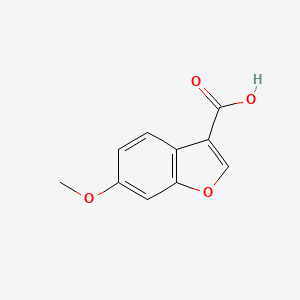

6-Methoxy-1-benzofuran-3-carboxylic acid

Description

Significance of the Benzofuran (B130515) Scaffold in Organic Chemistry

The benzofuran scaffold is a prominent heterocyclic system consisting of a benzene (B151609) ring fused to a furan (B31954) ring. acs.org This structural motif is of great importance in organic chemistry due to its widespread occurrence in a multitude of biologically active natural products and synthetic compounds. lbp.world Its "privileged" status stems from its ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects. rsc.org

Benzofuran derivatives are known to possess diverse biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties. lbp.worldresearchgate.net This versatility has made the benzofuran nucleus a focal point for drug discovery and development. rsc.orgnih.gov For instance, the approved antiarrhythmic drug Amiodarone and the gout medication Benzbromarone both feature a benzofuran core, underscoring its clinical significance. rsc.orgresearchgate.net Beyond medicine, benzofuran-based structures are also explored in materials science for applications in organic electronics and polymers.

Historical Context and Synthetic Evolution of Benzofuran-3-Carboxylic Acid Derivatives

The history of benzofuran chemistry dates back to 1870, when Perkin first achieved the synthesis of the parent benzofuran ring. acs.org Since this initial discovery, synthetic methodologies have evolved dramatically, driven by the increasing demand for structurally diverse benzofuran derivatives for pharmacological screening.

Early methods for constructing the benzofuran ring often involved multi-step sequences requiring harsh reaction conditions. Traditional approaches included the dehydration of phenoxyalkanones or the cyclization of o-hydroxybenzophenones under acidic conditions. rsc.org The synthesis of specifically substituted derivatives like benzofuran-3-carboxylic acids required dedicated strategies.

The modern era of organic synthesis has introduced far more efficient and versatile methods. Transition metal catalysis has become a cornerstone of benzofuran synthesis. Palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, have enabled the streamlined construction of the benzofuran core from readily available starting materials. acs.orgorganic-chemistry.org Other transition metals, including nickel, have also been employed effectively. acs.org One-pot procedures that combine multiple synthetic steps, such as the reaction of ethyl 2-chloromethylquinoline-3-carboxylate with substituted salicylaldehydes, have been developed for the efficient synthesis of complex benzofuran-containing carboxylic acids. nih.gov These advanced catalytic systems offer greater control over regioselectivity and functional group tolerance, facilitating the synthesis of complex molecules like 6-Methoxy-1-benzofuran-3-carboxylic acid.

Current Research Landscape and Future Directions for this compound

While specific research focusing exclusively on this compound is limited, the current research landscape for closely related analogues provides a clear indication of its potential applications and future research directions. The primary areas of investigation for substituted benzofuran carboxylic acids are in the fields of antimicrobial and anticancer agent development.

Studies on various halogenated and alkylated derivatives of benzofuran-3-carboxylic acids have demonstrated notable activity against Gram-positive bacteria and certain fungal strains. mdpi.com For example, derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. mdpi.com Furthermore, a synthetic aurone (B1235358) containing a 6-methoxybenzofuran (B1631075) core, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, has shown promising antimicrobial and anti-inflammatory activities. ijper.org This suggests that the 6-methoxy substitution pattern is compatible with, and potentially beneficial for, antimicrobial efficacy.

In oncology research, the benzofuran scaffold is actively being explored. Numerous synthetic derivatives of 2- and 3-benzofurancarboxylic acids have been shown to exhibit significant cytotoxic activity against various human cancer cell lines. researchgate.netnih.govresearchgate.net Structure-activity relationship (SAR) studies indicate that the type and position of substituents on the benzofuran ring are critical for modulating anticancer potency. nih.govresearchgate.net

Given these precedents, future research on this compound will likely focus on:

Synthesis and Derivatization: Developing efficient synthetic routes to the title compound and creating a library of derivatives (e.g., amides, esters) to explore structure-activity relationships.

Antimicrobial Screening: Evaluating the compound and its derivatives against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

Anticancer Evaluation: Assessing its cytotoxic effects on various cancer cell lines to determine its potential as a lead compound for new anticancer therapies.

The exploration of this compound and its analogues holds considerable promise for the discovery of new therapeutic agents, leveraging the proven biological potential of the benzofuran scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWVHCIBYVPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29822-97-7 | |

| Record name | 6-methoxy-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxy 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Classical and Established Synthetic Routes

Classical methods for benzofuran (B130515) synthesis have long been the foundation for accessing these important heterocycles. These routes often involve multi-step sequences and rely on fundamental organic reactions.

Etherification and Dehydrative Cyclization Approaches

A common strategy for the synthesis of benzofurans involves the initial etherification of a phenol (B47542) followed by an intramolecular cyclization that forges the furan (B31954) ring. This approach typically begins with the reaction of a substituted phenol with an α-halo ketone or a related species to form an α-aryloxy ketone. Subsequent acid-catalyzed cyclodehydration of this intermediate leads to the formation of the benzofuran ring. The use of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) has been shown to be effective in promoting the cyclodehydration of α-phenoxy ketones to yield 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net This method provides a facile route to benzofurans from readily available phenols and α-bromo ketones. researchgate.net

A general representation of this two-step approach is the reaction of a phenol with an α-bromo ketone in the presence of a base to form an α-phenoxy ketone, which is then treated with a dehydrating agent like Eaton's reagent to induce cyclization. researchgate.net

Dehydrative Cyclization of o-Hydroxybenzyl Ketones

The direct dehydrative cyclization of o-hydroxybenzyl ketones is another established method for the synthesis of benzofurans. In this approach, an o-hydroxybenzyl ketone undergoes an intramolecular condensation reaction to form the furan ring. This transformation is typically promoted by acid or base catalysis. While conceptually straightforward, the synthesis of the requisite o-hydroxybenzyl ketone precursor can sometimes be challenging.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Hydroxy chalcone | Phenacyl bromide | 3-Alkenyl benzofuran | High | researchgate.net |

Perkin (Coumarin-Benzofuran Ring Contraction) Rearrangement Reactions

The Perkin rearrangement provides a unique route to benzofuran-2-carboxylic acids through the ring contraction of a 2-halocoumarin. wikipedia.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). nih.gov The mechanism involves the initial base-catalyzed cleavage of the lactone ring of the coumarin (B35378), followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring. nih.gov This rearrangement has been shown to be a general method for 3-halocoumarins. nih.gov Microwave-assisted Perkin rearrangement reactions have been developed to significantly reduce reaction times and improve yields. nih.gov

The reaction of 3-bromocoumarins with a base at reflux traditionally takes around 3 hours to produce benzofuran-2-carboxylic acids in quantitative yields. nih.gov However, under microwave irradiation, the reaction time can be reduced to just 5 minutes, still providing very high yields. nih.gov

| Starting Material | Conditions | Product | Yield (%) | Reference |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol, Microwave (300W), 5 min, 79°C | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | nih.gov |

| 3-Halocoumarins | Base | Benzofuran-2-carboxylic acids | Not specified | wikipedia.orgnih.gov |

Nenitzescu Reaction for Benzofuran Core Construction

The Nenitzescu reaction is a well-known method for the synthesis of 5-hydroxyindoles, but it can also be adapted for the construction of the benzofuran core. wikipedia.orgresearchgate.net The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org While the primary products are often indole (B1671886) derivatives, under certain conditions, benzofuran derivatives can be formed. The mechanism consists of a Michael addition, followed by a nucleophilic attack by the enamine pi bond, and then an elimination. wikipedia.org The specific outcome of the reaction can be influenced by the substituents on the benzoquinone and the reaction conditions.

Rap-Stoemer Reaction Applications

The Rap-Stoemer reaction is a condensation reaction between a substituted salicylaldehyde (B1680747) and an α-haloketone in the presence of a base to yield benzofuran derivatives. researchgate.net This reaction is essentially a Dieckmann-like aldol (B89426) condensation. nih.gov It is a widely employed method for the synthesis of structurally diverse benzofurans. researchgate.net Recent studies have explored the use of triethylamine (B128534) (TEA) as a base catalyst under solvent-free conditions, which has been shown to produce benzofuran-2-yl ketones in high yields (81–97%). researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

| Substituted salicylaldehydes | α-haloketones | Triethylamine | Solvent-free, 130°C, closed vessel | Benzofuran-2-yl (Alkyl/aryl) ketones | 81-97 | researchgate.net |

Modern and Advanced Catalytic Strategies

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of benzofurans, offering advantages such as milder reaction conditions, higher efficiency, and greater functional group tolerance. Transition metal catalysts, particularly those based on palladium, copper, gold, and rhodium, have been extensively investigated for this purpose.

These catalytic systems often enable novel bond formations and reaction pathways that are not accessible through classical methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by intramolecular cyclization, are frequently employed. nih.gov Similarly, copper-catalyzed reactions have been developed for the synthesis of benzofurans from various starting materials. nih.gov Gold and rhodium catalysts have also shown utility in promoting unique cyclization and rearrangement reactions to afford the benzofuran core. emory.edu

| Catalyst System | Reactants | Key Features | Product Type | Reference |

| Palladium(II) acetate/Copper(I) iodide | 2-hydroxyaryl halides, terminal alkynes | Cacchi modification of the Castro procedure | Benzofurans | elsevier.eselsevier.es |

| Copper(I) iodide | o-hydroxy aldehydes, amines, alkynes | One-pot synthesis in deep eutectic solvent | Benzofuran derivatives | nih.gov |

| Gold catalysts | 1,3-enynes, phenols | Intermolecular [2+3] cyclo-coupling | Dihydrobenzofuran derivatives | rsc.org |

| Rhodium catalysts | α-aryldiazoketones, alkenes | Triple cascade process with Ag and Au catalysts | Benzo-fused dihydrofurans | emory.edu |

| Palladium and Copper co-catalysis | Terminal alkynes, iodophenols | Sonogashira coupling followed by intramolecular cyclization | Benzofuran derivatives | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and versatile toolkit for the construction of the benzofuran ring system. Various metals, each with unique catalytic properties, have been employed to facilitate the key bond-forming reactions required for the synthesis of 6-Methoxy-1-benzofuran-3-carboxylic acid and its derivatives.

Palladium-Catalyzed Methods

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming benzofurans is well-established. Key palladium-catalyzed reactions for this purpose include Heck coupling, Sonogashira coupling, and carbonylation reactions.

The Sonogashira coupling provides a classic route, typically involving the reaction of a 2-halophenol with a terminal alkyne. For the synthesis of a precursor to this compound, a suitably substituted 2-halophenol would be coupled with an acetylene (B1199291) derivative. This is often followed by an intramolecular cyclization to form the benzofuran ring. One-pot multicatalytic approaches have been developed that combine two Sonogashira coupling reactions, leading to 2-arylbenzofuran derivatives under mild conditions. researchgate.net The use of palladium nanoparticles as a recyclable catalyst has also been reported for one-pot syntheses via Sonogashira cross-coupling.

Heck coupling reactions can also be employed to construct the benzofuran skeleton. An intramolecular Heck reaction is a key step in a novel approach to synthesizing 2-substituted-3-functionalized benzofurans. mdpi.com This methodology allows for the construction of complex benzofuran structures and has been applied in the total synthesis of natural products. mdpi.com

Carbonylation reactions offer a direct route to introduce the carboxylic acid functionality. A palladium-catalyzed three-component cascade carbonylation reaction of iodoarene-tethered propargyl ethers with an amine and carbon monoxide can construct the benzofuran skeleton with an amide group, which can be a precursor to the carboxylic acid. frontiersin.org This domino reaction proceeds through oxidative addition, unsaturated bond migration, carbonyl insertion, and nucleophilic attack. frontiersin.org

| Palladium-Catalyzed Method | Key Reactants | Description | Potential Application for Target Compound |

| Sonogashira Coupling | 2-Halophenol, Terminal Alkyne | Coupling of a phenol and an alkyne followed by cyclization. researchgate.net | Coupling of 2-halo-4-methoxyphenol with propiolic acid ester followed by cyclization and hydrolysis. |

| Heck Coupling | Unsaturated Halide, Alkene | Intramolecular cyclization of an ortho-alkenyl phenol derivative. mdpi.com | Intramolecular cyclization of a derivative of 2-iodo-4-methoxyphenol (B1280454) bearing an acrylic acid ester side chain. |

| Carbonylation | Iodoarene-tethered Propargyl Ether, CO | Three-component reaction to form an amide-containing benzofuran. frontiersin.org | Adaptation of the method to incorporate a precursor to the 3-carboxylic acid group. |

Copper-Based Catalysis and Hydration/Annulation

Copper catalysts are a cost-effective and efficient alternative for benzofuran synthesis. Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives is a notable method. researchgate.netorganic-chemistry.org This reaction involves the hydration of the carbon-fluorine bond followed by an intramolecular annulation to yield the benzofuran. researchgate.netorganic-chemistry.org

Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides another route to benzofuran derivatives. google.com This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. Furthermore, copper-catalyzed one-pot syntheses have been developed from readily available starting materials like salicylaldehydes. researchgate.net

| Copper-Catalyzed Method | Key Reactants | Description | Potential Application for Target Compound |

| Hydration/Annulation | 2-Fluorophenylacetylene Derivative | Hydration of a C-F bond followed by intramolecular cyclization. researchgate.netorganic-chemistry.org | Reaction of a 2-fluoro-4-methoxyphenylacetylene derivative with a carboxylate precursor. |

| Oxidative Annulation | Phenol, Internal Alkyne | Nucleophilic addition of a phenol to an alkyne followed by oxidative cyclization. google.com | Reaction of 4-methoxyphenol (B1676288) with an alkyne bearing a carboxylic acid or ester group. |

Rhodium-Catalyzed Annulation and C-H Directing Group Migration

Rhodium catalysis has emerged as a powerful tool for C-H activation and functionalization, enabling novel strategies for benzofuran synthesis. Rhodium(III)-catalyzed activation of a sterically hindered C-H bond in meta-substituted hydroxybenzenes and subsequent reaction with alkynes can lead to highly substituted benzofurans. nih.gov This approach often utilizes a directing group to achieve high regioselectivity. A dual directing group strategy can assist in the ortho C-H bond activation. nih.gov

Furthermore, rhodium-catalyzed annulation reactions, such as the reaction of salicylaldehydes with diazo compounds, can be controlled to produce either chromones or benzofurans. researchgate.net Relay rhodium-mediated catalysis involving the arylation and subsequent cyclization of propargyl alcohols with arylboronic acids also provides a pathway to benzofuran skeletons. mdpi.com

| Rhodium-Catalyzed Method | Key Reactants | Description | Potential Application for Target Compound |

| C-H Activation/Annulation | m-Hydroxybenzene derivative, Alkyne | Directing group-assisted C-H activation followed by annulation with an alkyne. nih.gov | Reaction of a 3-hydroxy-benzoic acid derivative with an appropriate alkyne. |

| Vinylene Transfer | m-Salicylic acid derivative, Vinylene carbonate | Direct vinylene annulation to construct C4-substituted benzofurans. researchgate.net | Application to a 5-methoxy-salicylic acid derivative to generate the target scaffold. |

| Relay Catalysis | Propargyl alcohol, Arylboronic acid | Arylation followed by cyclization to form the benzofuran ring. mdpi.com | Adaptation of the methodology using appropriately substituted starting materials. |

Iron-Catalyzed Ring-Closing Reactions

Iron, being an abundant and environmentally benign metal, is an attractive catalyst for organic synthesis. Iron-catalyzed ring-closing reactions of α-aryl ketones provide a direct method for forming the C-O bond of the benzofuran ring through oxidative aromatic C-O bond formation. researchgate.net One-pot processes have been developed that involve an initial iron(III)-catalyzed regioselective halogenation of an aryl ketone followed by an iron- or copper-catalyzed O-arylation to form the benzofuran. nih.gov These methods have been successfully applied to the synthesis of natural products containing the benzofuran core. nih.gov

| Iron-Catalyzed Method | Key Reactants | Description | Potential Application for Target Compound |

| Intramolecular Cyclization | α-Aryl Ketone | FeCl3-mediated ring closure of electron-rich aryl ketones. researchgate.net | Cyclization of a 2-hydroxy-4-methoxyphenyl ketone derivative. |

| Halogenation/O-Arylation | 1-Arylketone | One-pot iron-catalyzed halogenation followed by iron- or copper-catalyzed cyclization. nih.gov | Application to a ketone precursor of this compound. |

Ruthenium-Based Catalysis for Benzannulation

Ruthenium catalysts have shown utility in the synthesis of benzofurans through benzannulation reactions. A notable example is the ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes. researchgate.netnih.gov This process proceeds via C-H alkenylation of the m-hydroxybenzoic acid followed by an oxygen-induced annulation to form the benzofuran ring. researchgate.net This method is particularly relevant as it directly utilizes a benzoic acid starting material.

| Ruthenium-Catalyzed Method | Key Reactants | Description | Potential Application for Target Compound |

| C-H Alkenylation/Annulation | m-Hydroxybenzoic acid, Alkyne | Ruthenium-catalyzed C-H alkenylation followed by aerobic annulation. researchgate.netnih.gov | Direct reaction of 3-hydroxy-4-methoxybenzoic acid with an appropriate alkyne. |

Metal-Free Synthetic Approaches

While transition metal catalysis is dominant, the development of metal-free synthetic methods is of growing interest due to considerations of cost, toxicity, and sustainability. Several metal-free strategies have been reported for the synthesis of benzofurans.

One classical approach is the Perkin rearrangement , where 3-halocoumarins are converted to benzofuran-2-carboxylic acids under basic conditions. nih.gov This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution. While this typically yields the 2-carboxylic acid, modifications to the starting materials could potentially lead to 3-carboxylic acid derivatives.

Base-catalyzed condensation reactions also provide a metal-free route. For instance, the Rap–Stoermer reaction, which can be catalyzed by an organic base like triethylamine, is used to obtain benzofuran derivatives. Additionally, base-promoted intramolecular cyclization approaches have been developed for the synthesis of benzofurans.

Iodine-mediated reactions offer another metal-free alternative. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be achieved using hypervalent iodine reagents. organic-chemistry.org While this specific example leads to a 2-aryl substituent, iodine's ability to promote oxidative cyclizations could be harnessed for the synthesis of the target molecule from a suitable precursor.

| Metal-Free Method | Key Reactants/Conditions | Description | Potential Application for Target Compound |

| Perkin Rearrangement | 3-Halocoumarin, Base | Base-catalyzed rearrangement of a coumarin to a benzofuran-2-carboxylic acid. nih.gov | Adaptation of starting materials to yield a 3-carboxybenzofuran. |

| Base-Catalyzed Condensation | Phenol derivative, Carbonyl compound | Base-promoted condensation and cyclization. | Condensation of a 4-methoxyphenol derivative with a suitable three-carbon electrophile. |

| Iodine-Mediated Cyclization | ortho-Hydroxystilbene derivative | Oxidative cyclization using a hypervalent iodine reagent. organic-chemistry.org | Cyclization of a precursor containing the 6-methoxy and a latent 3-carboxylic acid group. |

Acid-Mediated Dehydrative Annulation

Acid-catalyzed reactions represent a fundamental approach to benzofuran synthesis. Brønsted acids, such as triflic acid and acetic acid, have been effectively used to mediate the annulation process. nih.gov These reactions often proceed through an initial acid-catalyzed formation of a key intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzofuran ring.

For instance, Chen et al. demonstrated a triflic-acid-mediated reaction between substituted quinone imine ketals and dicarbonyl compounds to achieve substituted benzofuran cores in high yields. nih.gov In a different approach, Pirouz and colleagues reported a one-pot synthesis where acetic acid catalyzes the reaction between benzoquinones and other precursors, proceeding through intermediates that undergo ring opening, addition, cyclization, and dehydration to form the benzofuran derivative. nih.gov A patent describes the use of methanesulfonic acid for the aromatization of a dihydrobenzofuran precursor to synthesize 4-benzofuran-carboxylic acid, highlighting the utility of strong acids in the final dehydration step. google.com

These methods capitalize on the ability of strong acids to promote the necessary bond formations and removals of water to drive the reaction towards the stable aromatic product.

Phosphine-Catalyzed Annulation Reactions

Organophosphine catalysis has emerged as a powerful tool for the construction of heterocyclic compounds, including benzofurans. These reactions often involve the phosphine (B1218219) acting as a nucleophilic catalyst to activate one of the reacting partners, initiating a cascade of bond-forming events. nih.gov

A common strategy involves the phosphine-catalyzed annulation of allenoates or allyl carbonates with benzofuran-derived azadienes (BDAs). acs.orgnih.govacs.org These reactions, such as the [4+2] and [3+2] cycloadditions, are highly effective for constructing complex spiro[benzofuran] derivatives in moderate to excellent yields and with high diastereoselectivity. nih.govacs.orgresearchgate.net For example, a phosphine-catalyzed Wittig-type reaction has been demonstrated for the synthesis of alkenyl-substituted benzofurans starting from o-acylated nitrostyrenes. nih.gov In this sequence, a Phospha–Michael addition of the phosphine generates a phosphonium (B103445) ylide, which then undergoes an intramolecular Wittig reaction to form the benzofuran ring. nih.gov

These methodologies showcase the versatility of phosphine catalysts in facilitating diverse annulation strategies under mild conditions, providing access to a wide range of functionalized benzofuran structures.

Lewis Acid-Promoted Cycloaddition and Domino Reactions

Lewis acids are widely employed catalysts that enhance reaction rates by coordinating to reactants, thereby lowering the activation energy. nih.gov In benzofuran synthesis, Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and scandium triflate have been instrumental in promoting cycloaddition and domino (or cascade) reactions. nih.govrsc.org

A domino reaction promoted by BF₃·OEt₂ between 2,4-diyn-1-ols and dicarbonyl compounds yields benzofuran derivatives through a sequence of propargylation, intramolecular cyclization, and benzannulation, achieving yields as high as 75–91%. nih.gov Similarly, scandium triflate has been used to mediate a [4+1] cycloaddition of isocyanides and o-quinone methides, providing an efficient route to substituted aminobenzofurans. nih.gov Another example is the BF₃-mediated dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides to afford 2,3-diaryl-5-hydroxybenzofurans. researchgate.net These reactions often proceed under mild conditions and demonstrate high efficiency and functional group tolerance. acs.org

The following table summarizes representative Lewis acid-catalyzed reactions for the synthesis of benzofuran analogs.

| Catalyst | Reactants | Reaction Type | Yield (%) | Ref |

| BF₃·OEt₂ | 2,4-diyn-1-ols and dicarbonyls | Domino Reaction | 75–91% | nih.gov |

| Sc(OTf)₃ | Isocyanides and o-hydroxybenzhydryl alcohols | [4+1] Cycloaddition | High | nih.gov |

| FeCl₃ | Trifluoromethylselenolating reagent and alkynyl benzenes | Intramolecular Cyclization | Moderate to High | nih.gov |

| BF₃·OEt₂ | Benzoquinones and stilbene oxides | Dehydrative Cycloaddition | Good | researchgate.net |

| Zn(OTf)₂/HFIP | Iodonium ylides and azadienes | [3+2] Cycloaddition | up to 95% | acs.org |

Efficient and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on efficiency and sustainability. This has led to the development of one-pot protocols, the use of energy-efficient technologies like microwave irradiation, and the application of green chemistry principles to minimize environmental impact.

One-Pot Synthetic Protocols

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without the need to isolate intermediates, saving time, solvents, and resources. arkat-usa.org Several one-pot methods for constructing benzofurans have been reported.

For instance, a one-pot procedure starting from halogenated phenols has been successfully applied to the total synthesis of the natural product dehydrotremetone. arkat-usa.org This method involves an initial Sonogashira coupling followed by in-situ ring closure. arkat-usa.org Another approach involves the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst, utilizing an eco-friendly deep eutectic solvent. nih.gov Acetic acid has also been used to catalyze the one-pot heteroannulation of benzoquinones to furnish benzofuran structures. nih.govdtu.dkdtu.dk Furthermore, a facile one-pot, three-step synthesis has been developed for 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, combining Williamson ether synthesis, hydrolysis, and intramolecular cyclization in a single sequence. researchgate.net

These protocols exemplify the efficiency gains achievable by designing tandem or cascade reactions that rapidly build molecular complexity from simple, readily available starting materials. arkat-usa.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating. scispace.comajrconline.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov

This technology has been successfully applied to the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement of 3-halocoumarins. nih.gov Under optimized microwave conditions (300W, 79°C), the reaction time was reduced to just 5 minutes, achieving yields of up to 99%, compared to the 3 hours required for the traditional method. nih.gov Similarly, the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates has been optimized under microwave conditions, providing a rapid and facile route to these important intermediates in yields ranging from 43% to 58%. nih.govresearchgate.net

The table below compares reaction times and yields for conventional versus microwave-assisted synthesis of benzofuran derivatives.

| Reaction | Conventional Method | Microwave Method | Yield (MW) | Ref |

| Perkin Rearrangement | ~3 hours | 5 minutes (300W) | 99% | nih.gov |

| Synthesis of Ethyl 3-arylaminobenzofuran-2-carboxylates | 9 hours (90-95°C) | 5-8 minutes (500W) | 75-85% | scispace.com |

| Synthesis of Benzofuran-3(2H)-ones | Not specified | 30 minutes (150°C) | 43-58% | nih.govresearchgate.net |

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. elsevier.es In the context of benzofuran synthesis, these principles are manifested in several ways.

The use of catalysis, a cornerstone of green chemistry, is prevalent in many modern benzofuran syntheses, employing catalysts based on palladium, copper, and other metals to enable efficient transformations. nih.govelsevier.esresearchgate.net One-pot syntheses contribute to green chemistry by reducing solvent usage and waste generation from intermediate workups and purifications. arkat-usa.org

The choice of solvent is another critical factor. Efforts have been made to replace hazardous solvents with more environmentally benign alternatives. For example, the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported as an eco-friendly medium for copper-catalyzed benzofuran synthesis. nih.gov Electrochemical methods performed in aqueous solutions offer a catalyst-free and solvent-safe alternative for generating benzofuran derivatives. jbiochemtech.com Furthermore, minimizing energy consumption by developing reactions that proceed efficiently at ambient temperatures aligns with green chemistry principles, as demonstrated in some palladium-catalyzed coupling reactions. elsevier.es The use of renewable feedstocks, such as derivatives of the natural product vanillin, also illustrates a commitment to sustainability in chemical synthesis. elsevier.es

Phase-Transfer Catalysis in Alkylation

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is highly effective for alkylation reactions, offering benefits such as mild reaction conditions, the use of inexpensive inorganic bases (like NaOH), increased yields, and reduced cycle times. phasetransfer.comnih.gov

In the synthesis of benzofuran analogs, PTC can be employed for the selective alkylation of precursor molecules. The process involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB, Aliquat 336), which transports a reactant from the aqueous phase (e.g., a hydroxide ion) into the organic phase. phasetransfer.comnih.gov In the organic phase, the reactant can then react with the organic-soluble substrate. This approach is particularly useful for C-alkylation and N-alkylation steps in the synthesis of complex heterocyclic systems. phasetransfer.comnih.gov For example, a precursor with a free hydroxyl group or an acidic C-H bond on the benzofuran scaffold could be efficiently alkylated using an alkyl halide under PTC conditions. The efficiency of PTC can also enable consecutive reaction steps to be performed in one pot, avoiding the isolation of intermediates and thus saving time and resources. phasetransfer.com

Automated and Artificial Intelligence-Assisted Synthesis Planning

These AI systems can identify novel and efficient synthetic routes that may not be obvious to a human chemist. synthiaonline.com Once a route is planned, it can be implemented on automated synthesis platforms. These platforms use robotics and microfluidics to perform multi-step syntheses with minimal human intervention, allowing for high-throughput screening of reaction conditions and rapid optimization. researchgate.netnih.gov This integration of AI planning and automated execution represents a major step towards the autonomous synthesis of complex molecules, enabling faster discovery and development of new chemical entities. synthiaonline.comstanford.edu

Regioselectivity and Stereoselectivity in Benzofuran Synthesis

Controlling the precise arrangement of atoms in a molecule is fundamental to chemical synthesis. For benzofurans, regioselectivity—the control of where new substituents attach to the molecule—is critical for defining the compound's ultimate structure and properties.

Regiospecific Synthesis of the Benzofuran Core

The regiospecific construction of the benzofuran core is essential to ensure the correct placement of substituents, such as the methoxy (B1213986) group at the C-6 position. A classical and reliable strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound. oregonstate.edu The regiochemical outcome of this cyclization is often dictated by the substitution pattern of the starting phenol. For instance, starting with a phenol that has only one available ortho position for cyclization ensures the formation of a single regioisomer. oregonstate.edu

More advanced methods provide even greater control. A recently developed strategy involves a Diels-Alder reaction between 3-hydroxy-2-pyrones and nitroalkenes, which proceeds with very high regioselectivity to form highly substituted phenols. oregonstate.edunih.gov These intermediates can then be cyclized to form benzofuranones and subsequently benzofurans, with the substitution pattern being programmable based on the choice of starting materials. oregonstate.edunih.gov This allows for the creation of complex benzofurans with complete control over the substituent placement.

Regioselective ortho-Formylation Strategies

Formylation, the introduction of an aldehyde group (-CHO), is a key transformation in the synthesis of many benzofurans, as it provides a necessary handle for subsequent cyclization reactions. Achieving regioselective formylation at the position ortho to a hydroxyl group on a phenol ring is a critical step. For precursors to 6-methoxy-benzofuran, such as 4-methoxyphenol, the directing effect of the para-methoxy group strongly favors formylation at the ortho-position. researchgate.netorgsyn.org

Several methods have been developed to achieve high ortho-selectivity:

Magnesium Chloride and Paraformaldehyde: A widely used method employs magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde. This system provides high yields of salicylaldehydes with exclusive formylation at the ortho-position. orgsyn.org

Titanium Tetrachloride and Dichloromethyl Methyl Ether: Aromatic formylation mediated by titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether is highly regioselective, particularly for para-substituted phenols, affording formylation solely at the ortho-position. researchgate.net

Mechanochemical Duff Reaction: This method avoids the use of toxic solvents like trifluoroacetic acid and provides mono-formylated phenols with exclusive ortho-selectivity. researchgate.net

Table 2: Comparison of Regioselective ortho-Formylation Methods for Phenols

| Method | Reagents | Key Features | Selectivity |

|---|---|---|---|

| MgCl₂-Mediated | MgCl₂, Et₃N, paraformaldehyde | High yields, mild conditions | Exclusively ortho |

| TiCl₄-Mediated | TiCl₄, dichloromethyl methyl ether | High regioselectivity for substituted phenols | Exclusively ortho for p-substituted phenols researchgate.net |

This table summarizes key strategies for the crucial ortho-formylation step in benzofuran synthesis.

Asymmetric Synthesis and Dynamic Kinetic Resolution of Benzofuran Derivatives

The stereochemistry of benzofuran derivatives is a critical determinant of their biological activity. Consequently, the development of synthetic methodologies to access enantiomerically pure or enriched benzofuran compounds is of significant interest in medicinal chemistry and materials science. Key strategies employed to achieve this stereocontrol include asymmetric synthesis, where a chiral center is created selectively, and the resolution of racemic mixtures, particularly through dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of a racemate into a single enantiomer.

Asymmetric Synthesis of Benzofuran Analogs

Asymmetric catalysis provides a direct and efficient route to chiral benzofuran structures. Various catalytic systems have been developed to control the stereochemical outcome of reactions that form the benzofuran core or introduce chiral substituents.

Organocatalysis : Chiral organic molecules can effectively catalyze enantioselective transformations. For instance, the Hayashi-Jorgensen catalyst has been utilized in the asymmetric synthesis of diheteroarylalkanes through a one-pot reaction involving a substituted salicylaldehyde and an indole. mdpi.com This method has yielded products with high enantioselectivity, ranging from 93% to 97% for the (S)-enantiomer. mdpi.com Another approach employs chiral squaramide catalysts for the [4+2] cyclization of azadienes with azlactones, constructing benzofuran-fused N-heterocycles in good yields (up to 92%) and with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 99% ee). acs.org

Metal and Acid Catalysis : Chiral metal complexes and Brønsted acids are powerful tools for asymmetric synthesis. Palladium-catalyzed asymmetric [4+3] cyclization of benzofuran-derived azadienes can produce chiral benzofuro[3,2-b]azepine frameworks with high yields (up to 98%) and excellent stereoselectivities (>20:1 d.r., >99% ee). researchgate.net Similarly, chiral phosphoric acid catalysis has been applied to generate optically active benzofuran derivatives featuring vicinal sulfur-containing quaternary and tertiary stereocenters in high yields (71–99%) and with high stereoselectivities (70–96% ee). researchgate.net

| Reaction Type | Catalyst System | Substrate Scope | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| [4+2] Cyclization | Chiral Squaramide | Azadienes and Azlactones | Up to 92% | Up to 99% | >20:1 | acs.org |

| Friedel–Crafts Reaction | Hayashi–Jorgensen Catalyst | Aldehydes and Indoles | Good | 93% to 97% | Not Applicable | mdpi.com |

| [4+3] Cyclization | Palladium Complex | Benzofuran-derived Azadienes | Up to 98% | >99% | >20:1 | researchgate.net |

| Thiol Addition | Chiral Phosphoric Acid | Benzofuran-derived Azadienes & Thiols | 71-99% | 70-96% | 8:1 to 20:1 | researchgate.net |

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that combines the rapid, in-situ racemization of a starting material with a highly selective kinetic resolution step. This dual process allows the less reactive enantiomer to be continuously converted into the more reactive one, enabling the formation of a single enantiomeric product in a yield far exceeding the 50% limit of traditional kinetic resolution.

Enzyme-Catalyzed DKR : Biocatalysts, particularly enzymes, are highly effective in DKR processes due to their exceptional stereoselectivity. An enzyme-catalyzed DKR strategy has been developed for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofuran (B1216630) (2,3-DHB) esters. acs.orgnih.gov This process utilizes 2,3-dihydro-3-benzofuranols, which are subjected to enzymatic acylation in a process where the substrate undergoes simultaneous racemization, providing access to a variety of 2,3-DHB ester derivatives. acs.orgnih.gov

DKR of α-Substituted Carboxylic Acids : For benzofuran derivatives containing a carboxylic acid function, such as this compound, DKR provides a viable path to enantiopurity. DKR of α-substituted carboxylic acids can be achieved by forming diastereomeric esters with a chiral auxiliary. rsc.org During the coupling reaction, an efficient dynamic thermodynamic resolution can occur, leading to products with high diastereomeric purity. rsc.org The chiral auxiliary can then be cleaved to release the enantiomerically pure acid. rsc.org Another method involves the use of a homochiral amine to form a salt with the racemic acid; under specific conditions that promote racemization of the acid and differential solubility of the diastereomeric salts, the desired isomer can be enriched. google.com

Chiral Resolution via Diastereomer Formation : A related, classical approach involves the esterification of a racemic carboxylic acid intermediate with a chiral auxiliary, such as L-(−)-menthol, to form a mixture of diastereomers. beilstein-journals.org These diastereomers, having different physical properties, can then be separated by standard techniques like column chromatography. Subsequent removal of the chiral auxiliary yields the individual enantiomers. beilstein-journals.org While effective, this method is a resolution, not a dynamic resolution, and is thus limited to a maximum theoretical yield of 50% for each enantiomer.

| Methodology | Substrate Class | Reagent/Catalyst | Key Principle | Reference |

|---|---|---|---|---|

| Enzyme-Catalyzed DKR | 2,3-Dihydro-3-benzofuranols | Enzymes (e.g., Lipases) | Enantioselective enzymatic acylation combined with in-situ racemization of the alcohol. | acs.orgnih.gov |

| Dynamic Thermodynamic Resolution | Racemic α-halo acids | Chiral Naphthyloxycyclohexanols (as auxiliaries) | Coupling reaction with a chiral auxiliary under conditions that allow for epimerization, leading to the thermodynamically more stable diastereomer. | rsc.org |

| Chiral Resolution | Racemic Carboxylic Acids | L-(−)-Menthol (as chiral auxiliary) | Formation of separable diastereomeric esters followed by cleavage of the auxiliary. | beilstein-journals.org |

Reactivity and Chemical Transformations of 6 Methoxy 1 Benzofuran 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that readily participates in a variety of classic organic reactions, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification of 6-Methoxy-1-benzofuran-3-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. rug.nl Alternatively, esterification of similar benzofuran-3-carboxylic acid derivatives has been successfully performed under basic conditions, for instance, by reacting the acid with dimethyl sulphate in the presence of potassium carbonate in acetone (B3395972) to yield the corresponding methyl ester. mdpi.com A patent also describes an esterification step for a benzofuran (B130515) derivative using thionyl chloride and an organic alcohol. google.com

Amidation , the formation of an amide, is another key transformation. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. More direct methods that avoid isolating the acyl chloride are also prevalent. diva-portal.org For example, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid and an amine, a method demonstrated in the synthesis of a methyl phenyl amide derivative of 5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid. nih.gov Direct catalytic amidation, which avoids the use of stoichiometric activating agents, represents a greener alternative. diva-portal.orgrsc.org

| Transformation | Reagents | Reaction Type | Reference Example |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | General Method rug.nl |

| Esterification | Dimethyl Sulphate, K₂CO₃, Acetone | Alkylation of Carboxylate | On 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid mdpi.com |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | Acyl Chloride Formation & Nucleophilic Substitution | General Method |

| Amidation | Amine, Coupling Agent (e.g., DCC), DMAP | Direct Amide Coupling | On 5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid nih.gov |

C-H Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds, offering efficient pathways to elaborate molecular structures. For this compound, the carboxylate group can serve as an effective directing group to guide these transformations to specific positions on the benzofuran ring.

Carboxylate-Directed C-H Activation and Functionalization

The carboxylate group can coordinate to a transition metal catalyst, positioning it in proximity to specific C-H bonds on the aromatic ring. This chelation assistance facilitates the cleavage of a targeted C-H bond, typically at the ortho position, forming a metallacyclic intermediate. nih.govmdpi.com This intermediate can then react with various coupling partners, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy has been applied to various benzofuran systems using catalysts based on palladium, rhodium, and cobalt. nih.govnih.govicchafoundation.org.in For a 3-carboxylic acid derivative, this directing effect would primarily target the C-H bond at the C4 position of the benzofuran nucleus.

Decarboxylative C-H functionalization is a powerful strategy where the carboxylic acid group is not only a directing group but is also ultimately removed and replaced. acs.org This process involves the coupling of two molecules, one of which undergoes decarboxylation to generate a reactive intermediate that then couples with a C-H bond of the other partner. acs.org Mechanistically, this can proceed through a redox-neutral pathway, forming a nucleophilic organometallic intermediate, or via oxidative decarboxylation, which generates radical intermediates. acs.orgnih.gov While the carboxylic acid itself is lost, it plays a crucial role in the formation of the key reactive species that enables the C-H functionalization.

In oxidative alkenylation (or vinylation), the carboxylate group directs a transition-metal catalyst to activate a specific C-H bond, which then couples with an alkene. This process, often referred to as a dehydrogenative Heck reaction, forms a new C-C double bond on the benzofuran core. Rhodium catalysts have been effectively used for the direct vinylene annulation of salicylic (B10762653) acid derivatives to form C4-substituted benzofurans. nih.govacs.org This demonstrates the feasibility of targeting the C4 position adjacent to the carboxyl-directing group. Such reactions typically require a catalyst, often a transition metal like rhodium or ruthenium, and an oxidant to regenerate the active catalyst. researchgate.net This methodology provides a direct route to introduce vinyl or substituted vinyl groups onto the benzofuran scaffold, significantly increasing molecular complexity.

| Strategy | Directing Group Role | Typical Catalyst | Outcome | Reference Example |

|---|---|---|---|---|

| C-H Activation | Chelation assistance for ortho C-H cleavage | Pd(II), Rh(III), Co(III) | Functionalization at C4 position | General principle on benzofurans nih.govnih.govicchafoundation.org.in |

| Decarboxylative C-H Coupling | Source of reactive intermediate upon CO₂ extrusion | Pd(II)/Ag(I) | Replacement of -COOH with a new group | General review acs.org |

| Oxidative Alkenylation | Directs catalyst to C4-H for coupling with alkenes | Rh(III) | Introduction of a vinyl group at C4 | On related salicylic acid derivatives nih.govacs.org |

Traceless Directing Group Methodologies Utilizing the Carboxyl Moiety

The carboxylic acid functional group has been effectively employed as a traceless directing group in C-H bond functionalization reactions. rsc.orgresearchgate.net This strategy allows for regioselective substitution at positions that might otherwise be difficult to access, with the carboxyl group being subsequently removed. rsc.org In the context of aromatic carboxylic acids, this methodology often facilitates ortho-C–H functionalization. cam.ac.uk The process can be designed as a one-pot reaction where the directing group is introduced, directs the C-H functionalization, and is then removed without isolation of intermediates. cam.ac.uk

While specific studies detailing the use of the carboxyl moiety of this compound as a traceless directing group are not extensively documented in the reviewed literature, the general principles of this methodology are well-established for aromatic carboxylic acids. rsc.orgresearchgate.net These reactions are often catalyzed by transition metals like palladium or rhodium. cam.ac.uk For instance, a tandem ortho-arylation/protodecarboxylation process has been developed for benzoic acids, leading to meta-substituted biaryl compounds. cam.ac.uk The efficiency and viability of such transformations can be influenced by the presence of other substituents on the aromatic ring. researchgate.net

The application of visible light-mediated photoredox catalysis has also enabled the use of carboxylic acids as traceless activation groups for radical Michael additions through a CO2-extrusion mechanism. princeton.edu This approach avoids the need for organometallic activators and has been successfully applied to a broad range of carboxylic acids and Michael acceptors. princeton.edu

Electrophilic Aromatic Substitution on the Benzofuran Ring

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. wikipedia.orgminia.edu.eg The presence of substituents on the aromatic ring significantly influences both the rate of reaction and the regioselectivity of the substitution. wikipedia.org

For benzofuran, electrophilic attack can occur at various positions. The stability of the resulting sigma complex intermediate determines the preferred site of substitution. echemi.com Attack at the 2-position results in a sigma complex where the positive charge is stabilized by the benzene (B151609) ring, analogous to a benzylic carbocation. echemi.com Conversely, attack at the 3-position allows for stabilization of the positive charge by the lone pair of electrons on the adjacent oxygen atom. echemi.com

Halogenation (e.g., Regioselective Bromination)

Halogenation is a classic example of electrophilic aromatic substitution. wikipedia.org In the case of benzofuran derivatives, bromination can be achieved to yield halogenated products. For instance, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized through reactions with bromine (Br₂) or chlorine (Cl₂). scispace.com

The regioselectivity of bromination can be controlled by the reaction conditions and the existing substitution pattern on the benzofuran ring. For example, the reaction of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with an equimolar amount of Br₂ leads to the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com Further reaction with N-bromosuccinimide (NBS) can introduce a bromine atom to the methyl group at the 2-position. scispace.com Alternatively, using an excess of Br₂ can result in dibromination on the benzofuran ring at the 4 and 6 positions. scispace.com

Selective bromination has also been demonstrated for 1-(3-benzofuranyl)-2-phenylethanones, where bromination occurs on the phenyl ring attached to the ethanone (B97240) moiety. researchgate.net

Cross-Coupling Reactions and Derivative Synthesis

Suzuki–Miyaura Coupling for Arylation

The Suzuki–Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. nih.gov

A significant advancement in this area is the use of aromatic carboxylic acids as coupling partners through decarboxylative protocols. manchester.ac.ukrsc.org This approach avoids the pre-functionalization required for traditional Suzuki-Miyaura reactions. A novel methodology for the decarboxylative Suzuki–Miyaura-type coupling has been developed using iodine or a bromine source as both the decarboxylation mediator and the terminal oxidant. manchester.ac.ukrsc.org This process allows for the coupling of (hetero)aromatic carboxylic acids with arylboronic acids with low catalyst loadings and without the need for stoichiometric amounts of transition metal salts. manchester.ac.ukrsc.org This has expanded the scope of the reaction to include non-ortho-substituted aromatic acids. manchester.ac.ukrsc.org

While direct examples involving this compound were not found, the general applicability of this decarboxylative Suzuki-Miyaura coupling to a range of (hetero)aromatic carboxylic acids suggests its potential for the arylation of this specific benzofuran derivative. manchester.ac.ukrsc.org

Sigmatropic Rearrangements in Benzofuran Formation

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated system. uh.edu The mdpi.commdpi.com-sigmatropic rearrangement is a particularly important transformation in the synthesis of benzofurans. rsc.org This rearrangement is a key step in a novel and efficient synthetic approach to biologically active natural benzofurans. rsc.org Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are effective in promoting this rearrangement for the preparation of dihydrobenzofurans. rsc.org

A proposed mechanism for the synthesis of benzofuran heterocycles involves the formation of an intermediate that undergoes a sigmatropic rearrangement (Claisen), followed by aromatization and condensation to yield the final benzofuran product. nih.gov

Knoevenagel Condensation for Side Chain Elaboration

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone. This reaction is often used for the synthesis of α,β-unsaturated compounds.

In the context of benzofuran chemistry, a cascade reaction involving a Knoevenagel condensation has been utilized for the synthesis of 3-sulfonylquinolines from ortho-azidobenzaldehydes and β-ketosulfonamides. beilstein-journals.org While this example does not directly involve this compound, it demonstrates the utility of the Knoevenagel condensation in building complex heterocyclic systems. The aldehyde derivative of this compound could potentially undergo Knoevenagel condensation with various active methylene compounds to elaborate the side chain at the 3-position.

Free Radical Cyclization Processes

Free radical cyclization reactions represent a powerful strategy for constructing complex molecular architectures. In the context of benzofuran chemistry, these processes are primarily employed to synthesize intricate polycyclic benzofuran compounds that are otherwise challenging to prepare. researchgate.net The strategy often involves generating a radical species that subsequently attacks an unsaturated bond within the same molecule, leading to the formation of a new ring.

While the synthesis of benzofurans through radical cyclization is considered relatively rare compared to other methods, it offers a unique pathway for increasing molecular complexity rapidly. researchgate.netnih.gov A notable example involves a cascade mechanism initiated by a single-electron transfer (SET). For instance, SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization that is then followed by an intermolecular radical-radical coupling. researchgate.net This particular approach facilitates the construction of complex benzofurylethylamine derivatives and other polycyclic benzofurans. researchgate.netnih.gov

The general significance of this methodology lies in its ability to create complex, bioactive structural units found in many natural products. nih.govbeilstein-journals.org Although specific studies detailing the use of this compound as a substrate in these radical-initiated ring closures are not prominent, the benzofuran core is a key structural element in molecules synthesized via these advanced methods. nih.gov

Ring-Closing and Annulation Reactions of Benzofuran Derivatives

Ring-closing and annulation reactions utilize existing ring structures as foundations to build fused, polycyclic systems. Benzofuran derivatives, including isomers and functionalized versions of this compound, are valuable starting materials for synthesizing more complex heterocyclic compounds, such as benzofuro[2,3-c]quinolines and other fused structures. researchgate.net

A pertinent example involves the cyclization of a closely related isomer, 2-[(6-methoxybenzofuran-2-carbonyl)-amino]benzoic acid. This reaction demonstrates how the benzofuran scaffold can be elaborated into a more complex, fused heterocyclic system. When treated with polyphosphoric acid (PPA), this derivative undergoes an intramolecular ring-closing reaction to yield a benzoxazinone (B8607429) structure. nih.gov This transformation highlights the utility of benzofuran carboxylic acids as precursors for building fused-ring systems.

The reaction proceeds via the activation of the carboxylic acid group, followed by an intramolecular electrophilic attack on the benzene ring of the anthranilic acid moiety, leading to the formation of a new six-membered ring fused to the existing aromatic system.

Table 1: Cyclization of a 6-Methoxybenzofuran (B1631075) Carboxylic Acid Derivative

| Starting Material | Reagent | Product | Yield (%) |

|---|

Data sourced from Molecules, 2002, 7(4), 353-365. nih.gov

This type of annulation is crucial in synthetic organic chemistry for creating compounds with potential biological activity. The benzofuran nucleus serves as a key building block, and the carboxylic acid function provides a handle for initiating the ring-closing cascade.

Furthermore, benzofuran structures are integral to the synthesis of pterocarpans, a class of natural isoflavonoids characterized by a tetracyclic benzofuran-benzopyran ring system. nih.gov The construction of the pterocarpan (B192222) core often involves sophisticated ring-closing strategies that build upon a pre-formed benzofuran or dihydrobenzofuran ring. These syntheses underscore the importance of the benzofuran motif as a foundational element in the annulation reactions required to produce complex, naturally occurring compounds. nih.gov

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers |

| Benzofuran (B130515) Ring System | Essentially planar |

| C=O Bond Length | ~1.25 Å |

| C-O (carboxyl) Bond Length | ~1.30 Å |

Mass Spectrometry for Compound Identification and Elucidation of Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₀H₈O₄), the expected exact mass of the molecular ion [M]⁺ would be approximately 192.0423 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of key functional groups. youtube.com

Loss of a hydroxyl radical (-OH): leading to an [M-17]⁺ peak.

Loss of the entire carboxyl group (-COOH): leading to an [M-45]⁺ peak. This often results in a stable benzofuranyl cation.

Decarboxylation (-CO₂): leading to an [M-44]⁺ peak.

Subsequent fragmentation of the benzofuran ring system can also occur. The presence of the methoxy (B1213986) group may lead to the loss of a methyl radical (-CH₃, [M-15]⁺) or formaldehyde (B43269) (-CH₂O, [M-30]⁺).

These characteristic fragmentation patterns are essential for confirming the identity of the compound and can also be used to identify reaction intermediates during its synthesis. researchgate.netmiamioh.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. vscht.cz The FT-IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. vscht.cz

C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

C=O Stretch (Carbonyl): A very strong and sharp absorption band is expected between 1710 and 1680 cm⁻¹, characteristic of a carbonyl group in an aromatic carboxylic acid. researchgate.net Conjugation with the benzofuran ring system lowers the frequency compared to saturated carboxylic acids.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to carbon-carbon double bond stretching within the aromatic ring system.

C-O Stretch: Two distinct C-O stretching bands are expected. One, associated with the carboxylic acid, will be found between 1320-1210 cm⁻¹. The other, corresponding to the aryl-alkyl ether of the methoxy group, will appear as a strong band around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

O-H Bend: A broad band due to the out-of-plane bending of the O-H group is typically observed around 920 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Very Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic -OCH₃) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong, Sharp |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (Ether & Carboxyl) | 1320 - 1210 | Strong |

| O-H bend (out-of-plane) | ~920 | Medium, Broad |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*). For this compound, the extended conjugated system of the benzofuran ring is the primary chromophore.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Applications in Benzofuran (B130515) Research

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed in the study of benzofuran derivatives due to its favorable balance between accuracy and computational cost. DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the detailed examination of various molecular properties.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For 6-Methoxy-1-benzofuran-3-carboxylic acid, this would involve calculating bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement.

Conformational analysis is particularly important for the carboxylic acid and methoxy (B1213986) groups, which can rotate. The orientation of the carboxylic acid's hydroxyl group (syn or anti relative to the carbonyl) significantly impacts the molecule's energy and interaction potential. DFT calculations can map the potential energy surface associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Properties (e.g., NMR, FT-IR, UV-Vis)

DFT calculations are a reliable tool for predicting spectroscopic data, which aids in the interpretation of experimental results.

FT-IR (Fourier-Transform Infrared Spectroscopy): Theoretical vibrational frequencies can be calculated to help assign the bands observed in experimental IR spectra. For the target molecule, this would involve identifying characteristic vibrations, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O-C stretches of the furan (B31954) ring and methoxy group, and various aromatic C-H and C=C vibrations.

NMR (Nuclear Magnetic Resonance Spectroscopy): The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental data, help confirm the molecular structure.

UV-Vis (Ultraviolet-Visible Spectroscopy): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax). This analysis provides insight into the electronic structure and the nature of the orbitals involved in the transitions.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron and is associated with nucleophilic or electron-donating regions.

LUMO: Represents the ability to accept an electron and is associated with electrophilic or electron-accepting regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks and illustrates intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid would be a prominent positive region.

Green/Yellow Regions: Represent areas of neutral potential.

MEP maps are invaluable for predicting how a molecule will interact with other molecules, including biological receptors.

Natural Bond Orbital (NBO) Analysis

By quantifying the stabilization energy (E(2)) for each donor-acceptor interaction, NBO analysis can identify the most significant intramolecular interactions. For instance, it could reveal hyperconjugative effects between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent C-C or C-O bonds, which stabilize the benzofuran ring system.

While the specific data for this compound is not documented in the reviewed literature, the application of these computational methods would yield comprehensive insights into its fundamental chemical nature. Such a study would be a valuable contribution to the broader understanding of substituted benzofurans.

Density of States (DOS) Analysis

Density of States (DOS) analysis is a computational tool used to visualize the distribution of molecular orbitals (MOs) at different energy levels. By plotting the number of orbitals per unit of energy, DOS diagrams provide a clear picture of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For benzofuran derivatives, DFT calculations are commonly employed to generate these diagrams. researchgate.netresearchgate.net The analysis of total density of states (TDOS) and partial density of states (PDOS) helps in understanding the contribution of individual atoms or functional groups to the frontier molecular orbitals, which are crucial for determining the molecule's reactivity and electronic properties. researchgate.net Such analyses have been performed on related compounds like 1-benzofuran-2-carboxylic acid to evaluate molecular energy values and understand its electronic characteristics. researchgate.netresearchgate.net

Reactivity Predictions and Global Reactivity Parameters

The chemical reactivity of this compound can be predicted using global reactivity descriptors derived from Density Functional Theory (DFT) calculations. dergipark.org.tr These parameters, calculated from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. jetir.orgsemanticscholar.org Key global reactivity parameters include the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). dergipark.org.tr

A small HOMO-LUMO energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability. jetir.org For instance, a related benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, was found to have a HOMO-LUMO energy gap of 4.189 eV, suggesting it is a soft and reactive molecule with favorable nonlinear optical (NLO) properties. jetir.org These descriptors are instrumental in understanding the electrophilic and nucleophilic nature of the molecule and predicting its behavior in chemical reactions. arxiv.org

Below is a table summarizing the typical global reactivity parameters calculated for benzofuran derivatives.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the molecule's excitability and chemical reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

This table is generated based on standard definitions used in computational chemistry studies. dergipark.org.tr

Intermolecular Interactions and Dimerization Studies

The crystalline structure and molecular aggregation of this compound are governed by various intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these non-covalent interactions within a crystal. nih.govmdpi.com This analysis maps properties like dnorm (normalized contact distance) onto the molecular surface, where red spots indicate close contacts like hydrogen bonds. nih.govresearchgate.net